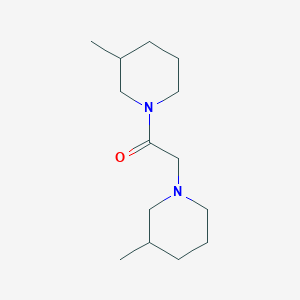

1,2-Bis(3-methylpiperidin-1-yl)ethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1,2-Bis(3-methylpiperidin-1-yl)ethanone, commonly known as BMPEA, is a synthetic compound that belongs to the class of phenethylamines. It is structurally similar to amphetamine and is known to have stimulant effects. BMPEA has been used in various dietary supplements and sports supplements, claiming to enhance athletic performance and aid in weight loss. However, the use of BMPEA in such products has been a topic of controversy due to its potential health risks and lack of regulation.

Mechanism of Action

BMPEA acts as a stimulant by increasing the release of neurotransmitters such as dopamine, norepinephrine, and serotonin in the brain. This leads to increased alertness, focus, and energy.

Biochemical and physiological effects:

BMPEA has been found to have similar effects to amphetamine, such as increasing heart rate, blood pressure, and body temperature. It has also been found to have potential vasoconstrictive effects, which can lead to cardiovascular complications.

Advantages and Limitations for Lab Experiments

BMPEA can be used in research to study its effects on the central nervous system and its potential therapeutic applications. However, its use in lab experiments is limited due to its potential health risks and lack of regulation.

Future Directions

1. Further research is needed to study the long-term effects of BMPEA on the central nervous system and cardiovascular system.

2. The regulation of BMPEA in dietary supplements and sports supplements needs to be addressed to prevent potential health risks.

3. The potential therapeutic applications of BMPEA need to be explored further, particularly in the treatment of attention deficit hyperactivity disorder (ADHD) and narcolepsy.

4. The development of safer and more effective stimulants needs to be pursued to address the growing demand for performance-enhancing drugs.

Synthesis Methods

BMPEA can be synthesized through a multi-step process involving the reaction of 3-methylpiperidine with ethyl acetoacetate, followed by further chemical transformations. The synthesis of BMPEA is a complex process and requires expertise in organic chemistry.

Scientific Research Applications

BMPEA has been studied for its potential use as a stimulant and its effects on the central nervous system. It has been found to have similar effects to amphetamine, such as increasing heart rate, blood pressure, and body temperature. However, its use in dietary supplements and sports supplements has been a topic of debate due to its potential health risks.

properties

IUPAC Name |

1,2-bis(3-methylpiperidin-1-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26N2O/c1-12-5-3-7-15(9-12)11-14(17)16-8-4-6-13(2)10-16/h12-13H,3-11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEZMQXBGNRZNFF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCN(C1)CC(=O)N2CCCC(C2)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-(2,6-dimethylpiperidin-1-yl)-2-oxoethyl]-N-methylpiperidine-4-carboxamide](/img/structure/B7509241.png)

![N-[4-[2-(3-chlorophenyl)ethylamino]-4-oxobutyl]cyclopropanecarboxamide](/img/structure/B7509247.png)

![1-methyl-N-[4-(pyrrolidine-1-carbonyl)phenyl]pyrrole-2-carboxamide](/img/structure/B7509313.png)